2-(1-(Cyclopropylmethyl)-3,5-dimethyl-1H-pyrazol-4-yl)ethanol
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Overview
Description
2-(1-(Cyclopropylmethyl)-3,5-dimethyl-1H-pyrazol-4-yl)ethanol is an organic compound that belongs to the class of alcohols It features a hydroxyl group (-OH) attached to a carbon atom, which is part of a pyrazole ring substituted with cyclopropylmethyl and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Cyclopropylmethyl)-3,5-dimethyl-1H-pyrazol-4-yl)ethanol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclopropylmethyl ketone with hydrazine hydrate can form the pyrazole ring, followed by alkylation with dimethyl sulfate to introduce the dimethyl groups. The final step involves the reduction of the resulting intermediate to yield the desired ethanol derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions efficiently. Purification steps such as distillation or recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1-(Cyclopropylmethyl)-3,5-dimethyl-1H-pyrazol-4-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropylmethyl ketone derivatives, while reduction can produce cyclopropylmethyl alkanes.
Scientific Research Applications
2-(1-(Cyclopropylmethyl)-3,5-dimethyl-1H-pyrazol-4-yl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-(Cyclopropylmethyl)-3,5-dimethyl-1H-pyrazol-4-yl)ethanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their function. The pyrazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, depending on the specific pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-(Cyclopropylmethyl)-3,5-dimethyl-1H-pyrazol-4-yl)methanol
- 2-(1-(Cyclopropylmethyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanol
- 2-(1-(Cyclopropylmethyl)-3,5-dimethyl-1H-pyrazol-4-yl)butanol
Uniqueness
The uniqueness of 2-(1-(Cyclopropylmethyl)-3,5-dimethyl-1H-pyrazol-4-yl)ethanol lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-[1-(cyclopropylmethyl)-3,5-dimethylpyrazol-4-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-8-11(5-6-14)9(2)13(12-8)7-10-3-4-10/h10,14H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTLBJTWZICZRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2CC2)C)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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